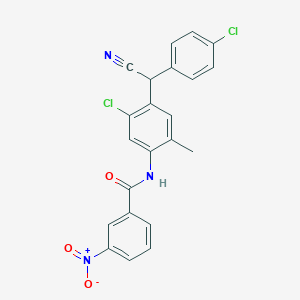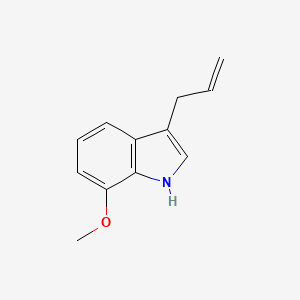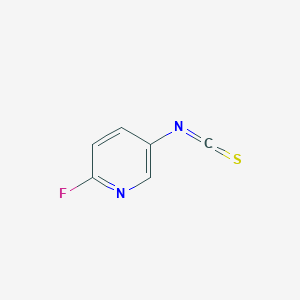
2-Fluoro-5-isothiocyanatopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-isothiocyanatopyridine is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. The presence of both fluorine and isothiocyanate groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-amino-5-fluoropyridine with thiophosgene or other thiocarbonyl transfer reagents . This reaction proceeds under mild conditions and yields the desired isothiocyanate derivative.
Industrial Production Methods: Industrial production of 2-Fluoro-5-isothiocyanatopyridine may involve scalable synthetic routes such as the one-pot preparation method. This method involves the desulfurization of a dithiocarbamate salt generated in situ by treating an amine with carbon disulfide in the presence of a base like DABCO or sodium hydride . The use of iron (III) chloride as a mediator in this process ensures moderate to good yields.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-5-isothiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Cyclization Reactions: The isothiocyanate group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cyclization Reactions: Cyclization can be induced using bases or acids as catalysts, depending on the desired product.
Major Products:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Cyclization Reactions: Products include heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
2-Fluoro-5-isothiocyanatopyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-isothiocyanatopyridine involves its reactivity towards nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other macromolecules . This reactivity is exploited in various applications, including the development of enzyme inhibitors and probes for studying biological pathways .
Comparación Con Compuestos Similares
2-Fluoropyridine: Lacks the isothiocyanate group, making it less reactive in certain applications.
5-Isothiocyanatopyridine: Lacks the fluorine atom, which affects its chemical stability and reactivity.
Uniqueness: 2-Fluoro-5-isothiocyanatopyridine is unique due to the presence of both fluorine and isothiocyanate groups, which confer distinct reactivity and stability. This combination makes it a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C6H3FN2S |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
2-fluoro-5-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3FN2S/c7-6-2-1-5(3-8-6)9-4-10/h1-3H |
Clave InChI |
IYQUATIPVITFBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1N=C=S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


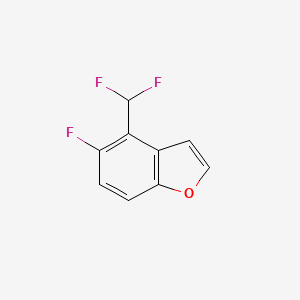
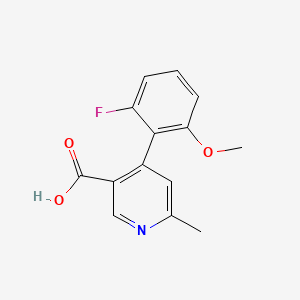
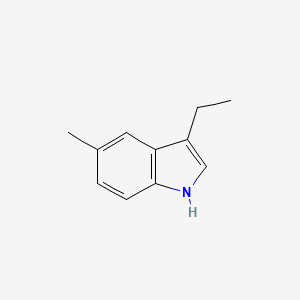
![2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
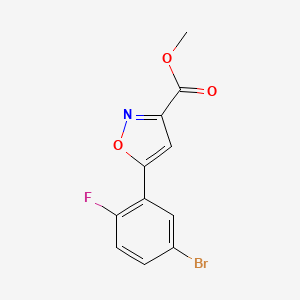
![1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13702742.png)
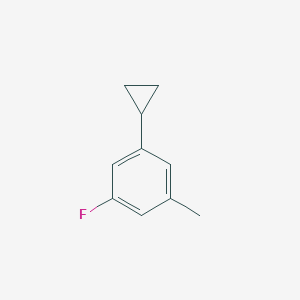

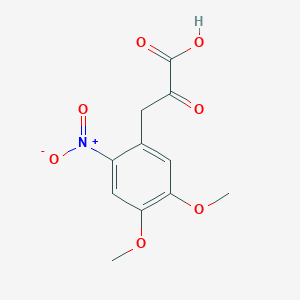
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)
![6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)
